molecular formula C12H14N2O2 B12875883 (3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine

(3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine

Cat. No.: B12875883
M. Wt: 218.25 g/mol
InChI Key: UTNADEYAMOYOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel antiviral and anticancer agents. This 3,5-disubstituted isoxazole derivative features a methanamine group at the 5-position, a key functional group for further derivatization and interaction with biological targets. This compound is structurally analogous to a class of 3,5-disubstituted isoxazoles that have been identified as selective inhibitors of filoviral glycoprotein-mediated viral entry into human cells . In pioneering research on analogous structures, these small molecules demonstrated the ability to block infection by Ebola and Marburg virus pseudotypes, with structure-activity relationship (SAR) studies indicating that the 3-aryl substituent is a critical determinant of potency, yielding derivatives with IC50 values in the low micromolar range . The core isoxazole scaffold is recognized for its versatility in drug discovery, appearing in compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects . Researchers can leverage this compound as a key intermediate or pharmacophore in hit-to-lead optimization campaigns aimed at developing new therapeutic agents. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

[3-(2-ethoxyphenyl)-1,2-oxazol-5-yl]methanamine

InChI

InChI=1S/C12H14N2O2/c1-2-15-12-6-4-3-5-10(12)11-7-9(8-13)16-14-11/h3-7H,2,8,13H2,1H3

InChI Key

UTNADEYAMOYOAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=C2)CN

Origin of Product

United States

Preparation Methods

Generation of Nitrile Oxide Intermediate

  • The nitrile oxide intermediate is commonly generated in situ from the corresponding aldoxime by treatment with chloramine-T or similar oxidizing agents under mild basic conditions.
  • For example, 2-ethoxybenzaldehyde is first converted to its aldoxime by reaction with hydroxylamine hydrochloride in the presence of sodium hydroxide.
  • The aldoxime is then oxidized to the nitrile oxide using chloramine-T trihydrate at room temperature, avoiding isolation of the intermediate to streamline the process.

1,3-Dipolar Cycloaddition with Terminal Alkynes

  • The nitrile oxide undergoes a [3+2] cycloaddition with a terminal alkyne bearing a suitable substituent to form the isoxazole ring.
  • Copper(I) catalysis (e.g., copper(I) sulfate and copper powder) is often employed to promote the cycloaddition under mild conditions, typically at ambient temperature.
  • This method yields 3,5-disubstituted isoxazoles with excellent regioselectivity, as confirmed by NMR analysis showing the absence of regioisomeric byproducts.

Table 1: Typical Reaction Conditions for Isoxazole Formation

Step Reagents/Conditions Outcome Yield Range (%) Reference
1 2-Ethoxybenzaldehyde + NH2OH, NaOH (aq) Formation of aldoxime >90
2 Aldoxime + Chloramine-T, room temp Generation of nitrile oxide Quantitative
3 Nitrile oxide + terminal alkyne, Cu(I) cat. 1,3-Dipolar cycloaddition to isoxazole 70–85

Alternative Synthetic Routes and Catalytic Systems

Metal-Free and Microwave-Assisted Syntheses

  • Metal-free synthetic routes have been developed using hypervalent iodine reagents to generate nitrile oxides, avoiding metal catalysts.
  • Microwave irradiation has been employed to accelerate the cycloaddition step, reducing reaction times from hours to minutes while maintaining high yields and regioselectivity.

Solvent and Catalyst Effects

  • Solvent polarity influences the reaction rate and selectivity; common solvents include tert-butanol, THF, and dichloromethane.
  • Catalysts such as copper(I) iodide, copper sulfate, or copper powder are preferred for their efficiency and mild reaction conditions.
  • Bases like potassium bicarbonate or potassium carbonate are used to maintain the reaction pH and facilitate nitrile oxide formation.

Characterization and Purity Assessment

  • The synthesized this compound is characterized by ^1H and ^13C NMR spectroscopy to confirm the isoxazole ring formation and substitution pattern.
  • FTIR spectroscopy identifies characteristic N-H stretches (~3300 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula C12H14N3O2.
  • Purity is assessed by HPLC, with >95% purity required for biological evaluation.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Yield (%) Reference
Aldehyde to aldoxime Hydroxylamine, NaOH (aq), room temp High conversion, mild conditions >90
Aldoxime to nitrile oxide Chloramine-T trihydrate, base, room temp In situ generation, no isolation Quantitative
Cycloaddition to isoxazole Terminal alkyne, Cu(I) catalyst, rt Regioselective, mild conditions 70–85
Methanamine introduction Aminomethyl alkyne or halogenation + amination Versatile, post-functionalization 60–85

Research Findings and Optimization Insights

  • The Huisgen 1,3-dipolar cycloaddition remains the most efficient and regioselective method for constructing the isoxazole core with diverse substituents, including the 2-ethoxyphenyl group.
  • Copper(I)-catalyzed cycloaddition under ambient conditions provides excellent yields and regioselectivity, minimizing side products.
  • The choice of alkyne substituent is critical for introducing the methanamine group directly or enabling subsequent functionalization.
  • Microwave-assisted synthesis and metal-free protocols offer greener and faster alternatives without compromising yield or selectivity.
  • Reaction parameters such as temperature, solvent, catalyst loading, and base concentration significantly affect the overall yield and purity.
  • Post-cycloaddition functionalization strategies allow for flexible modification of the isoxazole scaffold to install the methanamine moiety efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of substituted isoxazole derivatives .

Scientific Research Applications

Research indicates that compounds similar to (3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds with isoxazole structures have shown effectiveness against different bacterial strains, suggesting potential applications in developing antimicrobial agents.
  • Pharmacological Effects : The compound may exhibit diverse effects on living organisms, warranting further biological assays to evaluate its efficacy and safety profile comprehensively.

Applications in Drug Development

The unique combination of the isoxazole moiety and the ethoxy-substituted phenyl group positions this compound as a candidate for drug development. Its potential applications include:

  • Drug Design : Modifications to the structure can enhance biological activity or specificity for certain targets. Researchers can explore various synthetic routes to produce derivatives with improved properties.
  • Mechanism of Action Studies : Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action, which can guide further development in therapeutic applications.

Case Studies and Research Findings

Research findings have demonstrated the potential applications of compounds related to This compound in various therapeutic areas:

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of isoxazole derivatives showed promising results against resistant bacterial strains, highlighting the importance of such compounds in addressing antibiotic resistance.
  • Pharmacological Research : Investigations into the pharmacological effects of similar compounds have revealed their potential roles in treating conditions such as infections and inflammation, emphasizing their relevance in drug discovery efforts.

Mechanism of Action

The mechanism of action of (3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The substituent on the phenyl ring significantly influences molecular properties and bioactivity. Key analogs include:

Compound Name Substituent Molecular Formula Average Mass (g/mol) Key Differences vs. Target Compound
[3-(2-Ethoxyphenyl)isoxazol-5-yl]methanamine 2-Ethoxy (–OCH₂CH₃) C₁₂H₁₄N₂O₂* ~230.25 Reference compound; larger alkoxy group
[3-(2-Methoxyphenyl)isoxazol-5-yl]methanamine 2-Methoxy (–OCH₃) C₁₁H₁₂N₂O₂ ~204.23 Smaller alkoxy group; lower lipophilicity
[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine HCl 4-Fluoro (–F) C₁₀H₁₀ClFN₂O 228.65 Electron-withdrawing substituent; higher polarity
[3-(Pyridin-3-yl)isoxazol-5-yl]methanamine Pyridin-3-yl C₉H₉N₃O 175.19 Heteroaromatic ring; potential for H-bonding
[3-(3-Chlorophenyl)isoxazol-5-yl]methanamine 3-Chloro (–Cl) C₁₀H₉ClN₂O 208.65 Halogen substitution; altered steric effects

*The molecular formula for the target compound is inferred from analogs; exact data are unavailable in the evidence.

Key Observations :

  • Halogens : Fluorine and chlorine introduce electronegativity, affecting electronic distribution and binding affinity .
  • Heteroaromatic Rings : Pyridinyl groups enable additional interactions (e.g., π-stacking, H-bonding) in biological targets .

Biological Activity

Introduction

The compound (3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine is a synthetic organic molecule that exhibits significant potential in pharmacological applications due to its unique structural features. Isoxazoles, characterized by a five-membered ring containing nitrogen and oxygen, are known for their diverse biological activities. The ethoxyphenyl substituent enhances the lipophilicity of the compound, potentially influencing its interaction with various biological targets.

Biological Activity

The biological activity of This compound has been explored in various contexts, particularly focusing on its pharmacological properties. Key findings include:

Antimicrobial Activity

Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For instance, studies indicate that isoxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential for this compound.

Anticancer Properties

Research has highlighted the anticancer potential of isoxazole derivatives. In vitro studies have shown that compounds structurally related to This compound exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of experiments assessed the antimicrobial activity of isoxazole derivatives against common pathogens. Results indicated that compounds similar to This compound had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects.
  • Anticancer Screening :
    • A comparative study evaluated the cytotoxicity of various isoxazole derivatives on MCF-7 and A549 cell lines using MTT assays. The results revealed that certain derivatives had IC50 values lower than 20 µM, indicating potent anticancer activity. Specifically, derivatives with ethoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .

Interaction Studies

Understanding how This compound interacts with biological targets is crucial for elucidating its mechanism of action. Research suggests that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesNotable Biological Activity
2-EthoxyphenolEthoxy group on phenolIntermediate in synthesis
4-Amino-3-methylisoxazoleAmino group on isoxazoleNoted for antimicrobial properties
5-(2-Ethoxyphenyl)-1,3,4-thiadiazoleThiadiazole ring instead of isoxazoleExhibits different pharmacological profiles

Q & A

Q. What synthetic routes are recommended for preparing (3-(2-Ethoxyphenyl)isoxazol-5-yl)methanamine?

A common approach involves:

  • Oxime formation : Reacting 2-ethoxybenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to generate the oxime intermediate.
  • Cyclization : Reacting the oxime with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a chlorinating agent (e.g., Cl2 or N-chlorosuccinimide) to form the isoxazole ring.
  • Functionalization : Reducing the ester group to the primary amine via lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Intermediate characterization by TLC and NMR is critical to confirm reaction progression .

Q. Which spectroscopic methods are essential for structural confirmation?

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and the ethoxy group (δ 1.4–1.6 ppm for CH3, δ 4.0–4.2 ppm for OCH2). The isoxazole ring protons typically resonate at δ 6.5–7.0 ppm.
  • IR Spectroscopy : Confirm the amine (–NH2) stretch (~3300–3500 cm<sup>−1</sup>) and isoxazole ring vibrations (~1600 cm<sup>−1</sup>).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 233.1) .

Q. How should researchers handle purity discrepancies between suppliers?

  • Cross-validation : Use HPLC with a certified reference standard (if available) and elemental analysis (C, H, N) to verify purity.
  • Purification : Recrystallize in ethanol/water mixtures or perform column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove impurities .

Advanced Research Questions

Q. How can regioselectivity challenges during isoxazole synthesis be mitigated?

  • Substituent effects : The electron-donating ethoxy group at the 2-position of the phenyl ring directs cyclization to the 5-position of the isoxazole. Computational DFT studies can predict regiochemical outcomes by analyzing frontier molecular orbitals.
  • Catalytic optimization : Use Lewis acids (e.g., ZnCl2) to stabilize transition states and improve selectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized assays : Re-evaluate activity (e.g., enzyme inhibition) under controlled conditions (pH, temperature, solvent) using a common reference inhibitor.
  • Metabolite profiling : Assess stability in assay media via LC-MS to rule out decomposition artifacts.
  • Structural analogs : Compare activity with derivatives (e.g., methoxy vs. ethoxy substituents) to isolate substituent effects .

Q. How can computational methods enhance experimental design for this compound?

  • Docking studies : Model interactions with target proteins (e.g., α-glucosidase) using AutoDock Vina to prioritize derivatives for synthesis.
  • ADMET prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability, guiding formulation strategies .

Q. What safety precautions are critical during large-scale reactions?

  • Reactivity hazards : Avoid strong oxidizers and elevated temperatures to prevent decomposition.
  • Toxicology : While not classified as carcinogenic (per IARC/OSHA), use fume hoods and PPE (P95 respirators, nitrile gloves) to minimize inhalation/skin contact .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in biological assays?

  • Statistical rigor : Perform triplicate experiments with positive/negative controls. Use ANOVA to assess significance.
  • Batch documentation : Track storage conditions (temperature, humidity) and solvent lot numbers to identify confounding factors .

Q. What analytical techniques validate synthetic intermediates with conflicting spectral data?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
  • X-ray crystallography : Unambiguously confirm structures of crystalline intermediates .

Methodological Resources

  • Synthetic protocols : Adapt methods from chlorophenyl isoxazole derivatives .
  • Spectroscopic libraries : Reference NIST Chemistry WebBook for isoxazole IR/UV data .
  • Safety guidelines : Follow OSHA/NIOSH recommendations for amine handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.